molecular formula C5H9BrO3S B2458254 (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide CAS No. 1932418-50-2

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide

Cat. No. B2458254
CAS RN: 1932418-50-2
M. Wt: 229.09
InChI Key: ZZULUONTENMHNV-RFZPGFLSSA-N
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Description

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide, also known as BMTD, is a synthetic compound with a unique chemical structure. It has been the subject of significant scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain insects and fungi. In addition, (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has been investigated for its potential use in the production of new materials, such as polymers and coatings.

Mechanism of Action

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide exerts its effects through the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has also been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has also been shown to inhibit the growth of certain cancer cells and to induce cell death in these cells. In addition, (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for the production of large quantities of the compound for use in experiments. (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has also been shown to have low toxicity, making it a safe compound to use in laboratory settings. However, (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has some limitations for use in lab experiments. It has limited solubility in water, which can limit its use in certain experiments. In addition, (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

For research on (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide include the development of new drugs, the use of (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide as a pesticide, and the exploration of (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide as a material for use in the production of new polymers and coatings.

Synthesis Methods

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide can be synthesized using various methods, including the reaction of 3-bromo-4-methoxythiophene with hydrogen peroxide or m-chloroperoxybenzoic acid. Another method involves the reaction of 3-bromo-4-methoxythiophene with dimethyl sulfoxide and hydrogen peroxide. The synthesis of (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

properties

IUPAC Name

(3S,4R)-3-bromo-4-methoxythiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULUONTENMHNV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CS(=O)(=O)C[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide

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